N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide
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Overview
Description
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a fluoro and methoxyphenyl group, an azetidine ring, and a pyridine carboxamide moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-methoxybenzaldehyde and fluorinated amines, under acidic or basic conditions.
Introduction of the azetidine ring: The azetidine ring is introduced via a cyclization reaction, often involving azetidine-3-amine and the pyrimidine intermediate.
Coupling with pyridine carboxamide: The final step involves coupling the azetidine-pyrimidine intermediate with N-methylpyridine-4-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or azetidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethylpyrazole-4-sulfonamide
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrazole-3-carboxamide
Uniqueness
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. Its fluoro and methoxyphenyl substitutions on the pyrimidine ring, along with the azetidine and pyridine carboxamide moieties, contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-26(21(28)15-7-9-23-10-8-15)16-11-27(12-16)20-18(22)19(24-13-25-20)14-3-5-17(29-2)6-4-14/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCZJQSPNFAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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